N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a thiadiazole ring, a pyrazolopyridine core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the construction of the pyrazolopyridine core, and the final coupling to form the carboxamide.
Formation of Thiadiazole Ring: This step often involves the cyclization of a suitable precursor, such as a thiosemicarbazide, under acidic or basic conditions.
Construction of Pyrazolopyridine Core: This can be achieved through a series of condensation reactions, often involving hydrazine derivatives and pyridine carboxylic acids.
Coupling to Form Carboxamide: The final step involves the coupling of the thiadiazole and pyrazolopyridine intermediates, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
Scientific Research Applications
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can serve as a precursor for the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- Quzhou Aurantii Fructus and Huyou Peel
Uniqueness
N-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,6-di(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of a thiadiazole ring and a pyrazolopyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H26N6OS |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H26N6OS/c1-6-7-8-16-23-24-19(27-16)22-18(26)13-9-15(11(2)3)21-17-14(13)10-20-25(17)12(4)5/h9-12H,6-8H2,1-5H3,(H,22,24,26) |
InChI Key |
SJISGMTUIKYNFM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=C2C=NN3C(C)C)C(C)C |
Origin of Product |
United States |
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